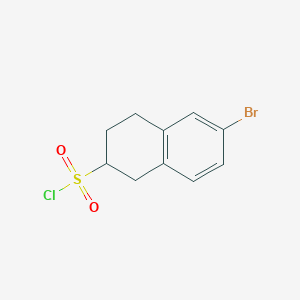

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H10BrClO2S . It is a derivative of 6-Bromo-1,2,3,4-tetrahydronaphthalene .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom (Br), a chlorine atom (Cl), an oxygen atom (O), and a sulfur atom (S) attached to a carbon © and hydrogen (H) backbone . The exact structure can be represented by the InChI code: 1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9 (8)7-10/h5-7H,1-4H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.61 . It is stored in a dry room at normal temperature . The physical form is a colorless to pale-yellow to yellow-brown liquid to semi-solid .Aplicaciones Científicas De Investigación

Synthesis of Sulfonated Derivatives

One application of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is in the synthesis of sulfonated derivatives. For instance, the sulfonation of tetrahydronaphthylamines with sulfuric acid yields a mixture of sulfonic acids, which are useful in various chemical processes (Courtin, 1981).

Antimicrobial Agents Synthesis

This compound is used in synthesizing potent antimicrobial agents. A study demonstrated the preparation of new tetrahydronaphthalene-sulfonamide derivatives from a synthetic route involving this compound. These compounds showed significant antimicrobial activities against various bacterial strains (Mohamed et al., 2021).

Bromination Regioselectivity

The compound is also instrumental in studying the regioselectivity of bromination in related chemical structures. A study focused on the bromination of tetrahydronaphthalene derivatives, revealing insights into their reactivity and potential applications in stabilizing agents (Pankratov et al., 2004).

Palladium(0) Coupling

Another application involves palladium(0) coupling and electrocyclic ring closure sequences. This method provides an avenue for creating various naphthalene derivatives with potential applications in different areas of chemistry (Gilchrist & Summersell, 1988).

Anticancer Activity

The compound is used in the synthesis of structures with potential anticancer activities. For example, sulfonamide derivatives incorporating 1-aminotetralins, synthesized from reactions involving similar sulfonyl chlorides, have shown varying degrees of cytotoxic activities against cancer cell lines (Özgeriş et al., 2017).

Visible-Light-Catalyzed C-C Bond Difunctionalization

The compound plays a role in visible-light-catalyzed carbon-carbon bond difunctionalization processes. This method has led to the development of novel synthesis techniques for 1,2-dihydronaphthalenes with applications in various chemical syntheses (Liu et al., 2019).

Safety and Hazards

The safety information for 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propiedades

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQWRMNRRDSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1S(=O)(=O)Cl)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)

![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)